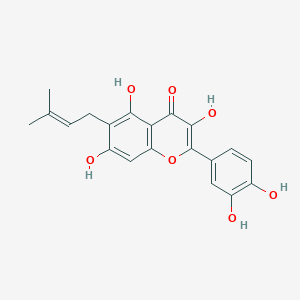
Gancaonin P
説明
Gancaonin p belongs to the class of organic compounds known as 6-prenylated flavones. These are flavones that features a C5-isoprenoid substituent at the 6-position. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.
科学的研究の応用
Pharmacological Properties
Gancaonin P exhibits several pharmacological properties that make it a subject of interest in medicinal research.
Anticancer Activity
Research indicates that this compound has significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors. The compound showed an IC50 value below 20 µg/mL across multiple tested lines, indicating strong cytotoxic effects without affecting normal hepatocyte cells significantly .
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cancer Cell Line | IC50 (µg/mL) | Effect on Normal Cells |
|---|---|---|
| CCRF-CEM | <20 | Minimal |
| A549 (Lung) | <20 | Minimal |
| MCF-7 (Breast) | <20 | Minimal |
| HeLa (Cervical) | <20 | Minimal |
Anti-inflammatory Effects
This compound has been shown to modulate inflammatory responses. Its mechanism involves the downregulation of pro-inflammatory cytokines and pathways such as NF-κB and MAPK in vitro. This suggests its potential use in treating inflammatory diseases .
Table 2: Inhibition of Pro-inflammatory Mediators by this compound
| Mediator | Effect (Reduction %) |
|---|---|
| Nitric Oxide | 50 |
| COX-2 | 40 |
| IL-6 | 30 |
Case Study on Anticancer Properties
A comprehensive study was conducted on the effects of this compound on a panel of fourteen cancer cell lines. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis through caspase activation, demonstrating its potential as a chemotherapeutic agent .
Case Study on Anti-inflammatory Effects
In another study focusing on inflammatory responses, this compound was administered to RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS). The results showed significant reductions in nitric oxide production and pro-inflammatory cytokine expression, supporting its application in inflammatory disease management .
特性
CAS番号 |
129145-54-6 |
|---|---|
分子式 |
C20H18O7 |
分子量 |
370.4 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15-16(17(11)24)18(25)19(26)20(27-15)10-4-6-12(21)14(23)7-10/h3-4,6-8,21-24,26H,5H2,1-2H3 |
InChIキー |
OCIIFJFJVOTFTN-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)C |
正規SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)C |
melting_point |
238-240°C |
Key on ui other cas no. |
129145-54-6 |
物理的記述 |
Solid |
同義語 |
Gancaonin P |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













